2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine

Overview

Description

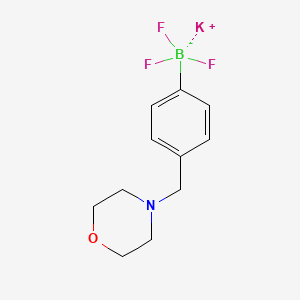

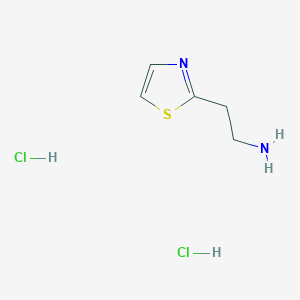

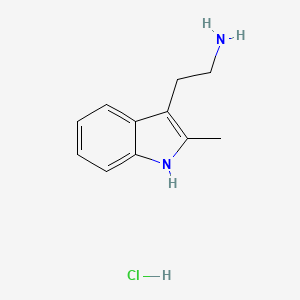

2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine , also known by its chemical formula C₆H₅F₃N₂ , is a heterocyclic compound. It features a pyridine ring with a trifluoromethyl group and an amino group attached at specific positions. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on its synthesis, it typically starts with commercially available precursors. One common approach is the introduction of the trifluoromethyl group onto a pyridine ring, followed by the addition of an amino group. Researchers have explored various synthetic routes, including transition-metal-catalyzed reactions and reductive amination.

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine consists of a pyridine core with a trifluoromethyl group (CF₃) at the 6-position and an amino group (NH₂) at the 2-position. The arrangement of atoms and functional groups influences its properties and potential interactions with other molecules.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitution, electrophilic aromatic substitution, and coordination with metal ions. Researchers have investigated its reactivity in different contexts, such as drug development or material science.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point range of 85-89°C .

- Solubility : It is likely soluble in organic solvents due to its aromatic nature.

- Molecular Weight : The molecular weight is 162.11 g/mol .

- SMILES Notation : The SMILES string is Nc1cccc(n1)C(F)(F)F .

Safety And Hazards

- Hazard Statements : The compound poses several hazards, including:

- Acute Toxicity (Oral) (H300)

- Eye Irritation (H315)

- Skin Irritation (H317)

- Skin Sensitization (H319)

- Specific Target Organ Toxicity (Single Exposure) (H335)

- Storage Class : Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials (Storage Class Code 6.1B).

- Personal Protective Equipment : Use a dust mask type N95 (US), eyeshields, and gloves when handling this compound.

Future Directions

Researchers should explore the compound’s pharmacological potential, including its activity against specific targets (e.g., receptors, enzymes). Additionally, investigations into its stability, metabolism, and toxicity profiles are crucial for drug development. Collaborative efforts across disciplines can lead to novel applications and insights.

properties

IUPAC Name |

2-pyridin-3-yl-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-4-3-8(15)10(17-9)7-2-1-5-16-6-7/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJSCSDRLVCSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)

![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)